molecular formula C10H6BrNO4 B1278070 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid CAS No. 887360-42-1

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid

Cat. No. B1278070
M. Wt: 284.06 g/mol
InChI Key: VALNZNRTASOLCX-UHFFFAOYSA-N
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Description

“5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO4 . It is listed under the CAS number 887360-42-1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid has been explored in the synthesis of steroidal and non-steroidal inhibitors, with a study demonstrating its potential as a potent and selective inhibitor of human type-1 steroid 5α-reductase (Abell et al., 1996).
  • Its role in the synthesis of unique spiro skeletons, specifically 1,7-dioxa-2,6-dioxospiro[4.4]nonanes, has been documented, highlighting its utility in complex organic synthesis and stereochemistry (Singh et al., 2006).

Photolabile Protecting Groups and Photolytic Efficiency

  • Research has indicated its application in the development of photolabile protecting groups for carboxylic acids, with emphasis on its sensitivity to multiphoton-induced photolysis for in vivo use (Fedoryak et al., 2002).
  • Another study focused on developing a highly photosensitive 8-aza-3-bromo-7-hydroxycoumarin-4-ylmethyl group, underscoring the substitution effect on the photosensitivity of the chromophore (Takano et al., 2014).

Applications in Organic Synthesis

  • Its derivatives have been synthesized and characterized for their potential as electrophilic building blocks in the synthesis of enantiomerically pure compounds, offering novel avenues in organic chemistry (Zimmermann & Seebach, 1987).
  • The compound has also been utilized in the synthesis of diacid monomers and poly (ester-imide)s, highlighting its role in the development of materials with improved thermal properties and solubility (Kamel et al., 2019).

properties

IUPAC Name

5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c11-5-2-7-9(16-3-15-7)8-4(5)1-6(12-8)10(13)14/h1-2,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNZNRTASOLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C3C=C(NC3=C2O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427995
Record name 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid

CAS RN

887360-42-1
Record name 5-Bromo-8H-1,3-dioxolo[4,5-g]indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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